6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid
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Overview
Description
“6-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 154869-06-4. It has a molecular weight of 297.74 and its IUPAC name is 6-chloro-3-methyl-2-phenyl-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H12ClNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms.Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 315°C .Scientific Research Applications
Novel Synthesis Methods
Research into 6-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid includes novel synthesis techniques. For instance, Raveglia et al. (1997) described a novel procedure for obtaining 3-chloro and 3-bromo-2-phenylquinoline-4-carboxylic acids, which involves the synthesis of an amino intermediate and subsequent replacement with chlorine or bromine (Raveglia et al., 1997).
Antioxidant and Anti-diabetic Potential
Murugavel et al. (2017) explored the antioxidant activity of novel chloroquinoline derivatives, which showed promising results in reducing high glucose levels in the human body, indicating potential as anti-diabetic agents (Murugavel et al., 2017).
Antimicrobial Activities
The antimicrobial properties of chloroquinoline derivatives have been studied, with compounds showing efficacy against various microorganisms. Sarveswari and Vijayakumar (2016) synthesized chloroquinoline derivatives and evaluated their antibacterial and antifungal activities, finding effectiveness against several bacterial and fungal organisms (Sarveswari & Vijayakumar, 2016).
Synthetic Applications in Chemistry
This compound and its derivatives are used in various synthetic applications in chemistry. For example, Bhatt and Agrawal (2010) focused on the microwave-irradiated synthesis of quinoline derivatives, which demonstrated significant antimicrobial activity (Bhatt & Agrawal, 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular components, such as enzymes and receptors, to exert their effects .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects on cellular functions .
Result of Action
Similar compounds have been found to induce changes at the molecular and cellular levels, such as dna fragmentation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZCTMBUDWLODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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